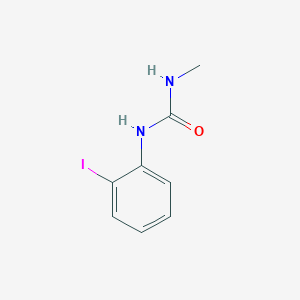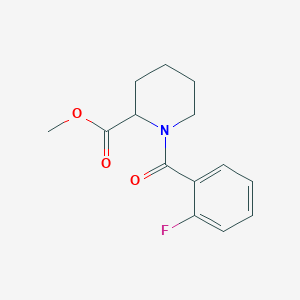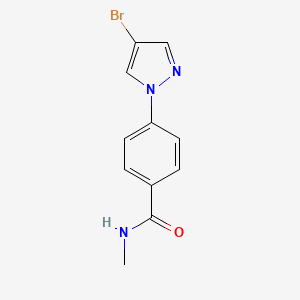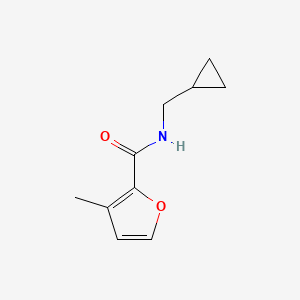
N-(2-Iodophenyl)-N'-methylurea
Descripción general
Descripción
N-(2-Iodophenyl)-N'-methylurea is a chemical compound that is widely used in scientific research. It is also known as Iodoacetamide, and its molecular formula is C9H10IN3O. Iodoacetamide is a white crystalline solid that is soluble in water and organic solvents. It is commonly used as a reagent in biochemistry and molecular biology experiments.
Aplicaciones Científicas De Investigación
Crystal Structure and Properties : Research on related phenylurea herbicides, like metobromuron, provides insights into crystal structures, which can be relevant for understanding similar compounds. These structures often involve various types of intermolecular interactions, including hydrogen bonds and weak interactions, which can influence the properties and applications of these compounds (Kang et al., 2015).
Mechanisms of Action in Biological Systems : Studies on the mechanism of action of phenylureas in biological systems, such as the oxidative N-demethylation by microsomes, are pertinent. This research helps in understanding how these compounds are metabolized and their interactions with biological molecules (Tanaka et al., 1972).
Genetic Activity : Investigations into the genetic activity of N-nitrosated pesticides, including phenylurea derivatives, have revealed their potential to induce genetic changes like mitotic gene conversion. Such studies are crucial for assessing the mutagenic potential of related chemicals (Siebert & Eisenbrand, 1974).
Antipathogenic Activity : Research on thiourea derivatives with substitutions similar to N-(2-Iodophenyl)-N'-methylurea has shown significant antipathogenic activities, especially against bacteria known for biofilm formation. This suggests potential applications in developing antimicrobial agents (Limban et al., 2011).
Labeling with Hydrogen Isotopes : Studies involving the synthesis of compounds labeled with hydrogen isotopes, similar to N-(2-Iodophenyl)-N'-methylurea, provide insights into methodologies that can be used for tracking and analyzing these compounds in various environments (Shevchenko et al., 2014).
Carcinogenic Potential : Investigations into the formation of carcinogenic compounds, such as N-methyl-N-nitrosourea, from reactions involving similar urea derivatives, highlight the importance of understanding the toxicological profiles of these compounds (Montesano & Magee, 1971).
DNA Interactions and Antibacterial Activities : Studies on copper(II) complexes with compounds structurally related to N-(2-Iodophenyl)-N'-methylurea have shown significant DNA-binding capabilities and antibacterial activities. These findings suggest potential applications in medicinal chemistry and drug development (Chaveerach et al., 2010).
Herbicidal Applications : Phenylurea derivatives have been extensively studied for their use as herbicides, with specific compounds showing selectivity and effectiveness against various types of weeds (Yoshida et al., 1981).
Fungal Metabolism of Phenylureas : Research on the fungal metabolism of phenylurea herbicides like isoproturon provides insights into environmental degradation processes and potential ecological impacts of these compounds (Rønhede et al., 2005).
Propiedades
IUPAC Name |
1-(2-iodophenyl)-3-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O/c1-10-8(12)11-7-5-3-2-4-6(7)9/h2-5H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKNJOPDDRFNLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=CC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{ethyl[(furan-2-yl)methyl]amino}acetate](/img/structure/B7526138.png)
![3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7526139.png)


![N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7526146.png)

![N-[(3-cyanophenyl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7526164.png)

![N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7526180.png)
![5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7526187.png)

![Cyclopropyl-[3-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7526198.png)
![[3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7526207.png)
